Methyl 2-hydroxyheptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

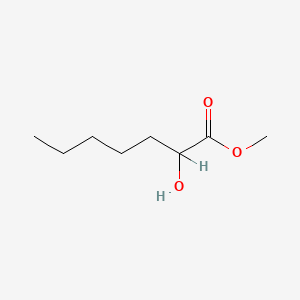

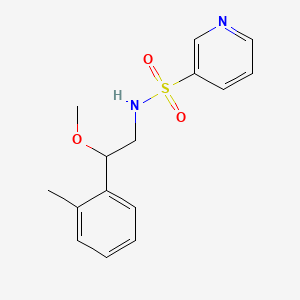

The molecular structure of Methyl 2-hydroxyheptanoate consists of a heptanoic acid backbone with a hydroxy group at the 2-position and a methyl ester group at the terminal position . The InChI string representation of its structure isInChI=1S/C8H16O3/c1-3-4-5-6-7(9)8(10)11-2/h7,9H,3-6H2,1-2H3 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 160.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 6 . The exact mass and monoisotopic mass are 160.109944368 g/mol . The compound has a topological polar surface area of 46.5 Ų and a heavy atom count of 11 .Scientific Research Applications

Metabolism and Binding Studies

- Metabolism of Similar Compounds : A study on the metabolism of methyl n-amyl ketone (2-heptanone) in rats found that it is metabolized into various compounds and significantly incorporates into liver protein and DNA (Albro, Corbett, & Schroeder, 1984).

Biocatalysis and Enzymatic Processes

- Enzymatic Cascade Reactions : Research on the engineering of P450 BM3 and cpADH5 for enzymatic cascades highlights their potential in biosynthesizing hydroxy- and keto-FAMEs, including compounds like methyl hexanoate (Ensari, de Almeida Santos, Ruff, & Schwaneberg, 2020).

Synthesis and Chemical Analysis

- Synthesis of Related Compounds : A study detailed the synthesis of (S)-methyl 3-(((benzyloxy) carbonyl) amino)-7-hydroxyheptanoate, a fragment of a cytotoxic cyclodepsipeptide, suggesting the relevance of such compounds in pharmaceutical synthesis (Feng et al., 2013).

Applications in Environmental and Material Science

- Substitutes for Environmental Contaminants : A study on 2-methoxy-2-methylheptane as a potential gasoline additive to replace MTBE for reduced groundwater contamination shows the application of heptane derivatives in environmental science (Luyben, 2010).

Biochemical and Physiological Effects

- Effects of Similar Compounds : A study on the cardiovascular effects of 2-Methylamino-6-hydroxy-6-methyl heptane in dogs suggests potential physiological impacts of heptane derivatives, which may be relevant to understanding similar compounds (Walton & Brodie, 1949).

Biochemical Analysis

Biochemical Properties

This reaction results in the formation of an alcohol and a carboxylic acid .

Molecular Mechanism

The molecular mechanism of Methyl 2-hydroxyheptanoate is not well-understood. Esters like this compound can undergo hydrolysis, a reaction that breaks the ester bond to form an alcohol and a carboxylic acid. This reaction can be catalyzed by esterases, a type of enzyme found in various tissues in the body .

Temporal Effects in Laboratory Settings

Esters are generally known to be susceptible to hydrolysis over time, especially in the presence of water and esterase enzymes .

Metabolic Pathways

Esters like this compound can be metabolized in the body through ester hydrolysis, a reaction catalyzed by esterase enzymes .

properties

IUPAC Name |

methyl 2-hydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-4-5-6-7(9)8(10)11-2/h7,9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBFAXBOTWDLBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Chlorophenyl){1-methyl-6-[(4-methylphenyl)amino]pyrazolo[4,5-e]pyrimidin-4-yl}amine](/img/structure/B2372517.png)

![3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole](/img/structure/B2372520.png)

![N-(5-(4-(1H-pyrrol-1-yl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2372531.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2372536.png)